molecular formula C9H14Li2N3O13P3 B12369243 Deoxycytidine triphosphate-15N3 (dilithium)

Deoxycytidine triphosphate-15N3 (dilithium)

Cat. No.: B12369243
M. Wt: 482.1 g/mol
InChI Key: JYCAZSFRQWDZGU-XXWMXETOSA-L
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Description

Deoxycytidine triphosphate-15N3 (dilithium) is a nucleoside triphosphate that is labeled with nitrogen-15 isotopes. It is a derivative of deoxycytidine triphosphate, which is one of the four nucleotides used in the synthesis of deoxyribonucleic acid (DNA). The nitrogen-15 labeling makes it particularly useful in various scientific research applications, including DNA synthesis, real-time polymerase chain reaction (PCR), complementary DNA (cDNA) synthesis, and DNA sequencing .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of deoxycytidine triphosphate-15N3 (dilithium) involves the incorporation of nitrogen-15 isotopes into the deoxycytidine triphosphate molecule. This can be achieved through a series of chemical reactions that introduce the nitrogen-15 labeled atoms into the cytosine base of the nucleotide. The reaction conditions typically involve the use of specific reagents and catalysts that facilitate the incorporation of the isotopes without altering the overall structure of the nucleotide .

Industrial Production Methods

Industrial production of deoxycytidine triphosphate-15N3 (dilithium) follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput techniques to produce large quantities of the compound. The production process is optimized to ensure high purity and yield, making the compound suitable for various research applications .

Chemical Reactions Analysis

Types of Reactions

Deoxycytidine triphosphate-15N3 (dilithium) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving deoxycytidine triphosphate-15N3 (dilithium) include:

Major Products Formed

The major products formed from the reactions involving deoxycytidine triphosphate-15N3 (dilithium) include:

Scientific Research Applications

Deoxycytidine triphosphate-15N3 (dilithium) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of deoxycytidine triphosphate-15N3 (dilithium) involves its incorporation into DNA strands during synthesis. The nitrogen-15 labeled nucleotide pairs with its complementary base (guanine) through hydrogen bonding, allowing the DNA polymerase enzyme to extend the DNA strand. The labeled nucleotide serves as a marker, enabling researchers to track and quantify DNA synthesis and other related processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Deoxycytidine triphosphate-15N3 (dilithium) is unique due to its nitrogen-15 labeling, which allows for precise tracking and quantification in various research applications. This isotopic labeling provides a distinct advantage over other nucleotides that do not have such labeling, making it particularly valuable in studies involving nucleic acid metabolism and synthesis .

Properties

Molecular Formula

C9H14Li2N3O13P3

Molecular Weight

482.1 g/mol

IUPAC Name

dilithium;[[[(2R,5R)-5-(4-(15N)azanyl-2-oxo(1,3-15N2)pyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate

InChI

InChI=1S/C9H16N3O13P3.2Li/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(23-8)4-22-27(18,19)25-28(20,21)24-26(15,16)17;;/h1-2,5-6,8,13H,3-4H2,(H,18,19)(H,20,21)(H2,10,11,14)(H2,15,16,17);;/q;2*+1/p-2/t5?,6-,8-;;/m1../s1/i10+1,11+1,12+1;;

InChI Key

JYCAZSFRQWDZGU-XXWMXETOSA-L

Isomeric SMILES

[Li+].[Li+].C1[C@@H](O[C@@H](C1O)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])[15N]2C=CC(=[15N]C2=O)[15NH2]

Canonical SMILES

[Li+].[Li+].C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O

Origin of Product

United States

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